molecular formula C16H20N4O5S B2466842 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396633-39-8

2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2466842
CAS No.: 1396633-39-8
M. Wt: 380.42
InChI Key: JMTTXYHPDWENRZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and significant roles in drug discovery processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a morpholine moiety and a benzenesulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-23-13-3-4-14(24-2)15(9-13)26(21,22)19-12-10-17-16(18-11-12)20-5-7-25-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTTXYHPDWENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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